molecular formula C8H8O4S B13064711 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid

Cat. No.: B13064711
M. Wt: 200.21 g/mol
InChI Key: JCRXKJAGTOIDNC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The reaction conditions often require specific solvents and temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to minimize side reactions and maximize yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in conductive materials. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid stands out due to its specific acetic acid functional group, which imparts unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions.

Properties

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid

InChI

InChI=1S/C8H8O4S/c9-7(10)3-6-8-5(4-13-6)11-1-2-12-8/h4H,1-3H2,(H,9,10)

InChI Key

JCRXKJAGTOIDNC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)CC(=O)O

Origin of Product

United States

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